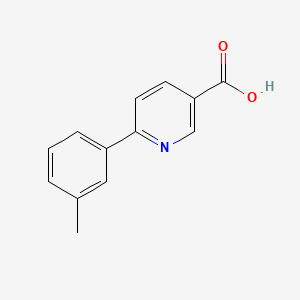

6-(3-Methylphenyl)nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(3-Methylphenyl)nicotinic acid is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.235 . It is categorized under carboxylic acids .

Molecular Structure Analysis

The molecular structure of 6-(3-Methylphenyl)nicotinic acid consists of a pyridine ring attached to a carboxylic acid group and a methylphenyl group . A detailed structural analysis of a similar compound, 6-methylnicotinic acid, has been performed, including equilibrium energy, frontier orbital energy gap, molecular electrostatic potential (MESP) energy map, dipole moment, polarizability, and first static hyperpolarizability .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(3-Methylphenyl)nicotinic acid include a molecular weight of 213.235 and a molecular formula of C13H11NO2 .Wissenschaftliche Forschungsanwendungen

Vasorelaxation and Antioxidation Properties

6-(3-Methylphenyl)nicotinic acid analogs demonstrate vasorelaxation effects in rat thoracic aorta and exhibit antioxidative properties. These effects are mediated partially by endothelium-induced nitric oxide and prostacyclin. Molecular modeling provides insights into these activities, suggesting potential therapeutic applications in vasorelaxation and antioxidation (Prachayasittikul et al., 2010).

Industrial Production Methods

The industrial production of nicotinic acid, including its derivatives like 6-(3-Methylphenyl)nicotinic acid, involves ecological methods focusing on green chemistry. These methods aim to reduce environmental burdens and are based on the oxidation of commercially available raw materials (Lisicki et al., 2022).

Receptor Interaction for Lipid Regulation

Nicotinic acid and its derivatives, including 6-(3-Methylphenyl)nicotinic acid, interact with specific receptors like PUMA-G and HM74. These interactions play a crucial role in lipid regulation, especially in decreasing lipolysis in adipose tissue (Tunaru et al., 2003).

Role in Tobacco Alkaloid Synthesis

6-(3-Methylphenyl)nicotinic acid is involved in the synthesis of tobacco alkaloids. Research demonstrates the incorporation of nicotinic acid into alkaloids like anabasine, anatabine, nicotine, and nornicotine, highlighting its role in the metabolic pathways of these compounds (Leete, 1977).

Structural and Theoretical Studies

Structural and theoretical studies of nicotinic acid derivatives have been conducted to understand their molecular geometry, vibrational frequencies, and other chemical properties. These studies provide a deeper understanding of the physical and chemical characteristics of these compounds, including their potential applications (Dege et al., 2014).

Inhibition of Carbonic Anhydrase III

6-(3-Methylphenyl)nicotinic acid analogs inhibit carbonic anhydrase III, a target for managing dyslipidemia and cancer progression. These analogs bind to the enzyme, offering potential therapeutic applications in these areas (Mohammad et al., 2017).

Reactive Extraction for Recovery

The recovery of nicotinic acid, including its derivatives, can be enhanced using reactive extraction with solvating extractants like tri-n-octyl phosphine oxide (TOPO). This method is beneficial in the pharmaceutical and biochemical industries for the efficient separation of these compounds (Kumar et al., 2008).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 6-(3-Methylphenyl)nicotinic acid, a derivative of niacin, is thought to be similar to that of niacin and its esters, which is the peripheral vasodilation . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .

Mode of Action

This leads to peripheral vasodilation, enhancing local blood flow at the site of application .

Biochemical Pathways

6-(3-Methylphenyl)nicotinic acid, like niacin, is involved in the synthesis and salvage pathways of NAD+ . Dietary nicotinic acid is converted to NAD+ in a three-step reaction pathway, known as the Preiss-Handler pathway . This process is crucial for redox metabolism and the functioning of NAD-dependent pathways .

Pharmacokinetics

Studies on similar compounds like niacin suggest that no dose adjustment is necessary in patients with renal impairment

Result of Action

The molecular and cellular effects of 6-(3-Methylphenyl)nicotinic acid are likely to be similar to those of niacin and its esters. These effects include peripheral vasodilation, enhanced local blood flow, and potential relief from muscle and joint pain .

Eigenschaften

IUPAC Name |

6-(3-methylphenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)12-6-5-11(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRDKPQRPNBCAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647029 |

Source

|

| Record name | 6-(3-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Methylphenyl)nicotinic acid | |

CAS RN |

887976-22-9 |

Source

|

| Record name | 6-(3-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.